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Introduction
Astin C is a cyclopeptide derived from the medicinal plant Aster tataricus. Recent studies have

identified it as a potent inhibitor of the cGAS-STING signaling pathway, a critical component of

the innate immune system responsible for detecting cytosolic DNA and initiating an

inflammatory response. By specifically blocking the recruitment of the transcription factor IRF3

to the STING signalosome, Astin C effectively downregulates the production of type I

interferons and other pro-inflammatory cytokines.[1] This mechanism of action suggests that

Astin C holds significant therapeutic potential for the treatment of autoimmune and

autoinflammatory diseases.

These application notes provide a comprehensive set of protocols to evaluate the

immunosuppressive activity of Astin C in vitro using human peripheral blood mononuclear cells

(PBMCs). The described methods include a lymphocyte proliferation assay, analysis of

cytokine production, and immunophenotyping by flow cytometry.

Data Presentation
The following table summarizes the reported in vitro immunosuppressive activity of Astin C.

This data can be used as a reference for designing dose-response experiments.
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Compound Cell Type Assay IC50 Reference

Astin C
Mouse Lymph

Node Cells

Lymphocyte

Proliferation
12.6 ± 3.3 µM [2]

Experimental Protocols
Human Peripheral Blood Mononuclear Cell (PBMC)
Isolation and Culture
This protocol describes the isolation of PBMCs from whole human blood using density gradient

centrifugation.

Materials:

Human whole blood collected in heparinized tubes

Ficoll-Paque PLUS

Phosphate-Buffered Saline (PBS), sterile

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-

Streptomycin

Centrifuge

50 mL conical tubes

Serological pipettes

Hemocytometer or automated cell counter

Trypan blue solution

Protocol:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
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Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL

conical tube. Avoid mixing the two layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible: plasma, a buffy coat of PBMCs, Ficoll-Paque

PLUS, and red blood cells at the bottom.

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL

conical tube.

Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 200 x

g for 10 minutes at room temperature.

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640

medium.

Perform a cell count using a hemocytometer or automated cell counter and assess viability

using trypan blue exclusion. Cell viability should be >95%.

Resuspend the cells in complete RPMI-1640 medium to the desired concentration for

downstream assays.

Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the ability of Astin C to inhibit T-cell proliferation in response to a

mitogenic stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is

equally distributed between daughter cells upon cell division, allowing for the tracking of cell

proliferation by flow cytometry.

Materials:

Isolated PBMCs

Complete RPMI-1640 medium

CFSE (5 mM stock in DMSO)
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Phytohemagglutinin (PHA) (1 mg/mL stock)

Astin C (prepare a stock solution in DMSO and dilute to working concentrations)

Flow cytometry staining buffer (PBS with 2% FBS)

Flow cytometer

Protocol:

Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected

from light.

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and

incubate on ice for 5 minutes.

Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5

minutes.

Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of

1 x 10^6 cells/mL.

Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

Add 50 µL of complete RPMI-1640 medium containing various concentrations of Astin C
(e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) to the respective wells.

Add 50 µL of complete RPMI-1640 medium with or without PHA (final concentration 5 µg/mL)

to the wells. Include an unstimulated control (no PHA).

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

After incubation, harvest the cells and wash with flow cytometry staining buffer.

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
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Analyze the data by gating on the lymphocyte population and observing the dilution of CFSE

fluorescence as a measure of cell proliferation.

Cytokine Production Assay (ELISA)
This protocol measures the effect of Astin C on the production of key pro-inflammatory

cytokines downstream of the STING pathway, such as IFN-β, TNF-α, and IL-6, using an

Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

Isolated PBMCs

Complete RPMI-1640 medium

Lipopolysaccharide (LPS) (1 mg/mL stock) or other STING pathway activator (e.g., cGAMP)

Astin C (prepare a stock solution in DMSO and dilute to working concentrations)

ELISA kits for human IFN-β, TNF-α, and IL-6

96-well plate

Microplate reader

Protocol:

Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well flat-bottom plate in 100 µL of

complete RPMI-1640 medium.

Add 50 µL of complete RPMI-1640 medium containing various concentrations of Astin C
(e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) to the respective wells. Pre-incubate

for 1 hour at 37°C.

Stimulate the cells by adding 50 µL of complete RPMI-1640 medium containing a STING

activator (e.g., LPS at a final concentration of 1 µg/mL). Include an unstimulated control.

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
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After incubation, centrifuge the plate at 300 x g for 10 minutes.

Carefully collect the supernatant from each well.

Perform the ELISA for IFN-β, TNF-α, and IL-6 on the collected supernatants according to the

manufacturer's instructions.[3][4][5][6]

Read the absorbance on a microplate reader and calculate the cytokine concentrations

based on the standard curve.

Immunophenotyping by Flow Cytometry
This protocol is designed to analyze the effect of Astin C on the proportions and activation

status of major immune cell subsets within the PBMC population.

Materials:

Isolated PBMCs

Complete RPMI-1640 medium

Astin C (prepare a stock solution in DMSO and dilute to working concentrations)

PHA (1 mg/mL stock)

Flow cytometry staining buffer (PBS with 2% FBS)

Fluorochrome-conjugated antibodies (see proposed panel below)

Flow cytometer

Proposed Antibody Panel:
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Marker Fluorochrome Cell Population

CD3 FITC T cells

CD19 PE B cells

CD56 PerCP-Cy5.5 NK cells

CD14 APC Monocytes

CD4 PE-Cy7 Helper T cells

CD8 APC-H7 Cytotoxic T cells

CD69 BV421 Early activation marker

CD25 BV510 Late activation marker

Live/Dead Stain e.g., Zombie NIR Viability

Protocol:

Seed PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate in 1 mL of complete RPMI-

1640 medium.

Treat the cells with the desired concentrations of Astin C or vehicle control for 24-72 hours.

Include stimulated (with PHA) and unstimulated controls.

Harvest the cells and wash them with flow cytometry staining buffer.

Stain for cell viability using a live/dead stain according to the manufacturer's protocol.

Wash the cells and then stain with the surface antibody cocktail for 30 minutes at 4°C in the

dark.

Wash the cells twice with flow cytometry staining buffer.

Resuspend the cells in 300-500 µL of flow cytometry staining buffer.

Acquire the samples on a flow cytometer.
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Analyze the data to determine the percentages of different immune cell populations and the

expression of activation markers.[7][8][9][10][11]
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Caption: cGAS-STING signaling pathway and the inhibitory action of Astin C.
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Caption: Experimental workflow for assessing the immunosuppressive activity of Astin C.
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Caption: Logical relationships of the evaluation methods for Astin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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